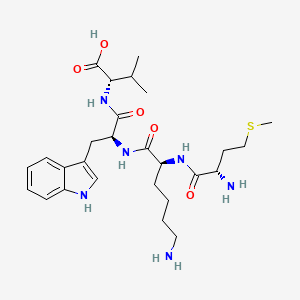![molecular formula C20H19NO4 B12519283 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione CAS No. 820210-93-3](/img/structure/B12519283.png)
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione is a complex organic compound that features a xanthene core with a methoxy group and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyxanthone with an appropriate pyrrolidine derivative. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like p-toluenesulfonic acid to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The xanthene core can be reduced to form a dihydroxanthene derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 4-hydroxyxanthone derivatives.
Reduction: Formation of dihydroxanthene derivatives.
Substitution: Formation of halogenated or alkylated xanthone derivatives.
Scientific Research Applications
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound can inhibit certain enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyxanthone: Shares the xanthene core but lacks the pyrrolidine-2,5-dione moiety.
Pyrrolidine-2,5-dione: Lacks the xanthene core and methoxy group.
Dihydroxanthene derivatives: Similar xanthene core but with hydroxyl groups instead of methoxy.
Uniqueness
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione is unique due to its combination of a xanthene core with a methoxy group and a pyrrolidine-2,5-dione moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
CAS No. |
820210-93-3 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H19NO4/c1-24-17-8-4-6-15-13(11-12-21-18(22)9-10-19(21)23)14-5-2-3-7-16(14)25-20(15)17/h2-8,13H,9-12H2,1H3 |
InChI Key |
QTCPTSOAKMEYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCN4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


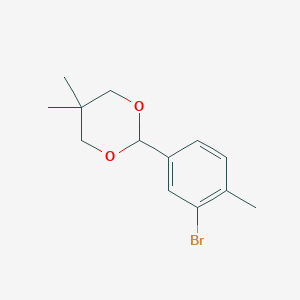
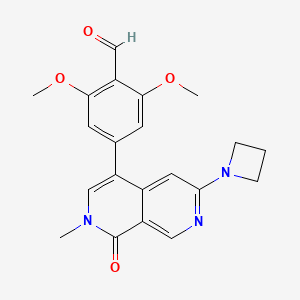
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
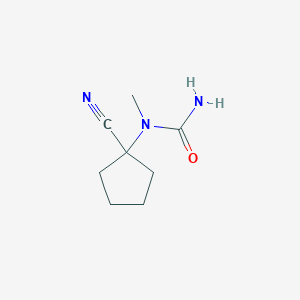

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
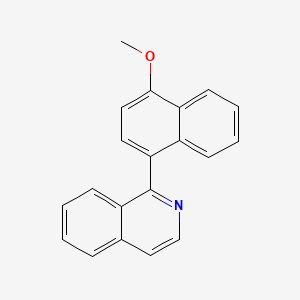
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
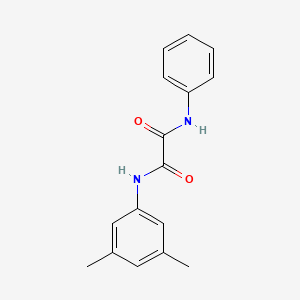
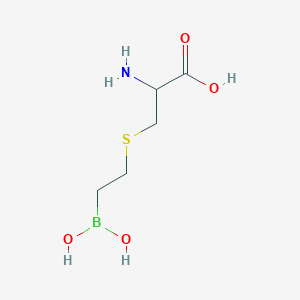
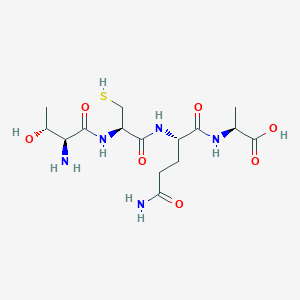
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
